molecular formula C18H21N3O6S B12214015 Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate

Cat. No.: B12214015
M. Wt: 407.4 g/mol
InChI Key: DAAVNVMLSQIJDK-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonylated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by sulfonylation and subsequent coupling with a benzoate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the oxazole ring or the benzoate ester.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzoate ester and the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.

Scientific Research Applications

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The oxazole ring and sulfonyl group are key functional groups that can interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prolyl}amino)benzoate
  • Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prolyl}amino)benzoate
  • Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)propyl]prolyl}amino)benzoate

Uniqueness

Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C18H21N3O6S/c1-11-16(12(2)27-20-11)28(24,25)21-10-4-5-15(21)17(22)19-14-8-6-13(7-9-14)18(23)26-3/h6-9,15H,4-5,10H2,1-3H3,(H,19,22)

InChI Key

DAAVNVMLSQIJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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